D-Mannitol, hexabenzoate
Overview
Description
D-Mannitol, hexabenzoate is a chemical compound with the molecular formula C48H38O12. It is a derivative of D-mannitol, a naturally occurring sugar alcohol. The compound is characterized by the presence of six benzoate groups attached to the mannitol backbone. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannitol, hexabenzoate typically involves the esterification of D-mannitol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
D-Mannitol+6Benzoic Acid→D-Mannitol, hexabenzoate+6Water
The reaction conditions, such as temperature and reaction time, are optimized to achieve maximum yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
D-Mannitol, hexabenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-mannitol and benzoic acid.
Oxidation: The compound can be oxidized to form corresponding benzoate derivatives.
Substitution: The benzoate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under controlled conditions.
Major Products
Hydrolysis: D-mannitol and benzoic acid.
Oxidation: Benzoate derivatives.
Substitution: Various substituted benzoate compounds.
Scientific Research Applications
D-Mannitol, hexabenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of D-Mannitol, hexabenzoate is primarily related to its chemical structure. The benzoate groups can interact with various molecular targets, influencing the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and other proteins, affecting their function and activity. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
D-Mannitol: The parent compound, a simple sugar alcohol.
D-Mannitol, hexanoate: Another ester derivative with hexanoate groups.
D-Mannitol, hexadecanoate: An ester derivative with hexadecanoate groups.
Uniqueness
D-Mannitol, hexabenzoate is unique due to the presence of six benzoate groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
2,3,4,5,6-pentabenzoyloxyhexyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38O12/c49-43(33-19-7-1-8-20-33)55-31-39(57-45(51)35-23-11-3-12-24-35)41(59-47(53)37-27-15-5-16-28-37)42(60-48(54)38-29-17-6-18-30-38)40(58-46(52)36-25-13-4-14-26-36)32-56-44(50)34-21-9-2-10-22-34/h1-30,39-42H,31-32H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRTWOPHMRXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322813 | |
Record name | D-Mannitol, hexabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-41-1 | |
Record name | D-Mannitol, hexabenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Mannitol, hexabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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